1-Methyl-d3-3-phenylpiperazine
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Overview
Description
1-Methyl-d3-3-phenylpiperazine is a derivative of benzyl and benzyl piperazine. It is primarily used as a reference material in forensic laboratories and proteomics research . The compound has a molecular formula of C11H13D3N2 and a molecular weight of 179.28 . It affects the central and autonomic nervous systems, blood pressure, and smooth muscle .
Preparation Methods
The synthesis of 1-Methyl-d3-3-phenylpiperazine involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Another method involves the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection to yield 1-alkyl-3-phenylpiperazine . Industrial production methods often use novel intermediates like 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine .
Chemical Reactions Analysis
1-Methyl-d3-3-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, trimethylsilyl trifluoromethanesulfonate, and lithium aluminum hydride . Major products formed from these reactions include 1-alkyl-3-phenylpiperazines and other phenylpiperazine derivatives .
Scientific Research Applications
1-Methyl-d3-3-phenylpiperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a reference material in forensic laboratories and is used in proteomics research . The compound is also employed in the study of the central and autonomic nervous systems, blood pressure regulation, and smooth muscle function .
Mechanism of Action
The mechanism of action of 1-Methyl-d3-3-phenylpiperazine involves its interaction with the central and autonomic nervous systems. It affects blood pressure and smooth muscle function by targeting specific molecular pathways and receptors . The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on the nervous system are well-documented .
Comparison with Similar Compounds
1-Methyl-d3-3-phenylpiperazine is similar to other piperazine derivatives such as 1-Phenylpiperazine, 1-(4-methylphenyl)piperazine, and 1-methyl-4-phenylpiperazine . These compounds share similar structures and biological activities but differ in their specific effects and applications. For example, 1-Phenylpiperazine and 1-(4-methylphenyl)piperazine are used as intestinal permeation enhancers, while this compound is primarily used in forensic and proteomics research .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
3-phenyl-1-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/i1D3 |
InChI Key |
IRMBVBDXXYXPEW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCNC(C1)C2=CC=CC=C2 |
Canonical SMILES |
CN1CCNC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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